N-Benzyl-2-isocyanoacetamide
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Overview
Description
N-Benzyl-2-isocyanoacetamide is an organic compound that belongs to the class of isocyanides It is characterized by the presence of a benzyl group attached to the nitrogen atom of an isocyanoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-isocyanoacetamide typically involves the reaction of benzylamine with isocyanoacetic acid or its derivatives. One common method is the direct reaction of benzylamine with isocyanoacetic acid under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-isocyanoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The benzyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Benzyl-2-isocyanoacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-isocyanoacetamide involves its interaction with specific molecular targets and pathways. The isocyano group can act as a nucleophile, participating in various chemical reactions. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-cyanoacetamide
- N-Benzyl-2-phenylethylamine
- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
Uniqueness
N-Benzyl-2-isocyanoacetamide is unique due to its isocyano group, which imparts distinct reactivity compared to other similar compounds.
Properties
CAS No. |
63348-60-7 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-benzyl-2-isocyanoacetamide |
InChI |
InChI=1S/C10H10N2O/c1-11-8-10(13)12-7-9-5-3-2-4-6-9/h2-6H,7-8H2,(H,12,13) |
InChI Key |
ARYXWTKSYLWXNL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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